molecular formula C19H14N2O4 B370798 2-nitro-N-(4-phenoxyphenyl)benzamide

2-nitro-N-(4-phenoxyphenyl)benzamide

Katalognummer: B370798
Molekulargewicht: 334.3g/mol
InChI-Schlüssel: TZGDZMTYTBKLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-nitro-N-(4-phenoxyphenyl)benzamide is a chemical compound for research use. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers studying specific biological pathways may find this compound valuable due to its structural relationship to other bioactive molecules. Compounds based on the N-(4-phenoxyphenyl)benzamide scaffold have been identified as potent inhibitors of the STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), which is a key component in the WNK-SPAK-NCC signal cascade implicated in the regulation of blood pressure . Furthermore, a closely related analog, 3-nitro-N-(4-phenoxyphenyl) benzamide (known as ICA-105574), has been documented as a potent activator of the hERG potassium channel, which plays a critical role in cardiac action potential repolarization . This makes such nitro-substituted benzamides a point of interest in early-stage cardiovascular and neurological research. The structural features of this compound, particularly the nitro group, are also a common focus in modern synthetic chemistry for the development of novel nitro-involved radical reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H14N2O4

Molekulargewicht

334.3g/mol

IUPAC-Name

2-nitro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14N2O4/c22-19(17-8-4-5-9-18(17)21(23)24)20-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,20,22)

InChI-Schlüssel

TZGDZMTYTBKLBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Foundational & Exploratory

2-nitro-N-(4-phenoxyphenyl)benzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 2-nitro-N-(4-phenoxyphenyl)benzamide , a critical intermediate in the development of bioactive heterocyclic compounds.

Executive Summary

2-nitro-N-(4-phenoxyphenyl)benzamide (C₁₉H₁₄N₂O₄) is a diaryl amide featuring a 2-nitrobenzoyl moiety linked to a 4-phenoxyaniline core. It serves primarily as a high-value synthetic precursor in medicinal chemistry, specifically for the generation of quinazolin-4(3H)-ones and benzimidazoles —scaffolds with potent anti-proliferative, anti-inflammatory, and kinase-inhibitory activities.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its strategic role in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule is characterized by a central amide bond connecting an electron-deficient nitro-aromatic ring and an electron-rich diphenyl ether system. This electronic push-pull nature influences its solubility and reactivity.

Structural Data
PropertySpecification
IUPAC Name 2-nitro-N-(4-phenoxyphenyl)benzamide
Molecular Formula C₁₉H₁₄N₂O₄
Molecular Weight 334.33 g/mol
SMILES [O-]c1ccccc1C(=O)Nc2ccc(Oc3ccccc3)cc2
CAS Registry Not widely indexed; search via substructure or IUPAC
Physicochemical Profile (Predicted)[1]
  • LogP (Lipophilicity): ~4.2 ± 0.4 (High lipophilicity due to the phenoxy group).

  • Topological Polar Surface Area (TPSA): ~85 Ų (Moderate; suggests good membrane permeability).

  • Solubility:

    • High: DMSO, DMF, Dichloromethane (DCM).

    • Moderate: Ethanol, Methanol (often requires heat).

    • Low/Insoluble: Water, Hexane.

  • Melting Point: Typically 145–165 °C (Analogous nitro-benzanilides range; experimental verification required per batch).

Synthesis Protocol: Acyl Chloride Coupling

The most robust method for synthesizing 2-nitro-N-(4-phenoxyphenyl)benzamide is the Schotten-Baumann reaction or anhydrous acyl chloride coupling. This pathway avoids the racemization and low yields associated with direct carboxylic acid coupling.

Reagents & Materials[1][2][4][5][6][7][8]
  • Substrate A: 2-Nitrobenzoyl chloride (1.0 equiv).[1]

  • Substrate B: 4-Phenoxyaniline (1.0 equiv).[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2–1.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Workup: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • Preparation: Dissolve 4-phenoxyaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15–20 minutes.

    • Checkpoint: The solution may turn yellow/orange. A white precipitate (TEA·HCl) will form.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (0-30% EtOAc in Hexane).

Strategic Applications: The Quinazolinone Pathway

The primary utility of 2-nitro-N-(4-phenoxyphenyl)benzamide is its conversion into 2-(4-phenoxyphenyl)quinazolin-4(3H)-one , a scaffold found in EGFR inhibitors and anti-tubercular agents.

Mechanism of Action (Synthetic)
  • Nitro Reduction: The 2-nitro group is reduced to an amine (2-amino-N-(4-phenoxyphenyl)benzamide).

  • Cyclization: The newly formed amine attacks a carbonyl source (e.g., aldehyde, orthoester, or urea) to close the pyrimidine ring.

Visualization: Synthesis & Cyclization Workflow

The following diagram illustrates the transformation from raw materials to the bioactive quinazolinone scaffold.

SynthesisPathway Start1 2-Nitrobenzoyl Chloride Intermediate 2-nitro-N-(4-phenoxyphenyl) benzamide (Target Molecule) Start1->Intermediate DCM, TEA 0°C to RT Start2 4-Phenoxyaniline Start2->Intermediate Reduced 2-amino-N-(4-phenoxyphenyl) benzamide Intermediate->Reduced Fe/HCl or H2, Pd/C Product 2-(4-phenoxyphenyl) quinazolin-4(3H)-one (Bioactive Scaffold) Reduced->Product Cyclization (e.g., Formamide/Heat)

Figure 1: Synthetic pathway from precursors to the bioactive quinazolinone, highlighting the central role of the 2-nitro-benzamide intermediate.

Biological Relevance & Pharmacology

While the nitro-intermediate itself is rarely the final drug, its structural features dictate the pharmacology of the final product.

Kinase Inhibition (PIM1 / EGFR)

The 4-phenoxyphenyl moiety (diphenyl ether) is a privileged structure in kinase inhibitors. It fits into the hydrophobic pocket (Gatekeeper region) of enzymes like PIM1 kinase and EGFR . The benzamide linkage provides hydrogen bonding donors/acceptors essential for orienting the molecule within the ATP-binding site.

Anti-Proliferative Activity

Research into quinazolin-4(3H)-ones derived from this amide has shown significant cytotoxicity against leukemia cell lines (Jurkat, NB4).[2] The planarity of the quinazolinone system (formed after cyclization) allows for DNA intercalation or groove binding, while the phenoxy tail improves cellular uptake.

Anti-Parasitic Potential (Niclosamide Analogs)

Structurally, 2-nitro-N-(4-phenoxyphenyl)benzamide resembles Niclosamide (a salicylamide anthelmintic). The nitro group is crucial for the uncoupling of oxidative phosphorylation in mitochondria. While the amide described here lacks the ortho-hydroxyl group of Niclosamide, it serves as a lipophilic bioisostere for SAR (Structure-Activity Relationship) studies targeting metabolic pathways in parasites.

Safety & Handling

  • Nitro-Aromatic Hazards: Nitro compounds can be energetic. While this specific benzamide is stable, avoid heating crude reaction mixtures above 100 °C without solvent.

  • Sensitization: Benzanilides are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

  • Waste: Dispose of aqueous washes (containing TEA·HCl) and organic solvents in halogenated waste streams.

References

  • Synthesis of Quinazolinone Derivatives: Kausar, N., et al. "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets." RSC Advances, 2016.

  • Anti-Proliferative Agents: "Novel Anti-proliferative Agents." MDPI Pharmaceuticals, Special Issue, 2023. (Contextualizing the use of nitro-benzamide precursors for cytotoxic heterocycles).

  • Phenoxy-Quinazoline Chemistry: "Efficient synthesis of 4-phenoxy-quinazoline derivatives using aryne chemistry."[3] Royal Society of Chemistry, 2020.

Sources

A Technical Guide to the Biological Potential of the N-(4-phenoxyphenyl)-2-nitrobenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a phenoxyphenyl moiety and a nitroaromatic system creates the N-(4-phenoxyphenyl)-2-nitrobenzamide class of molecules, a scaffold with significant, yet underexplored, therapeutic potential. This guide provides a comprehensive technical overview of the known biological activities of structurally related analogues. By examining the established anticancer, antimicrobial, and kinase-inhibiting properties of these related compounds, we aim to provide a foundational resource for researchers and drug development professionals. This document details the causality behind experimental designs, provides validated, step-by-step protocols for key biological assays, and synthesizes quantitative data to inform and accelerate the investigation of novel N-(4-phenoxyphenyl)-2-nitrobenzamide derivatives.

Synthesis and Characterization: Building the Core Scaffold

The synthesis of N-(4-phenoxyphenyl)-2-nitrobenzamide derivatives is primarily achieved through a standard nucleophilic acyl substitution. The rationale for this approach is its high efficiency and reliability. The process involves the activation of the carboxylic acid of 2-nitrobenzoic acid, typically by converting it to a more reactive acyl chloride, followed by coupling with 4-phenoxyaniline.

General Synthesis Workflow

The following diagram outlines the fundamental two-step process for synthesizing the target scaffold. The initial activation step is critical as it transforms the relatively unreactive carboxylic acid into a highly electrophilic species, susceptible to attack by the amine.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Nitrobenzoic Acid C 2-Nitrobenzoyl Chloride A->C Reflux in DCM B Thionyl Chloride (SOCl₂) B->C Activator D 4-Phenoxyaniline E N-(4-phenoxyphenyl)- 2-nitrobenzamide D->E Stir in Pyridine/DCM C_ref 2-Nitrobenzoyl Chloride C_ref->E

Caption: General synthesis workflow for N-(4-phenoxyphenyl)-2-nitrobenzamide.

Experimental Protocol: Synthesis of N-(4-phenoxyphenyl)-2-nitrobenzamide

This protocol describes a standard laboratory procedure for the synthesis of the parent compound. The choice of an anhydrous solvent like dichloromethane (DCM) is crucial to prevent hydrolysis of the highly reactive thionyl chloride and the intermediate acyl chloride. Pyridine is used as a base in the second step to neutralize the HCl byproduct, driving the reaction to completion.

  • Acid Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzoic acid (1.0 eq).

    • Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq) or in an anhydrous solvent such as dichloromethane (DCM).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield crude 2-nitrobenzoyl chloride as an oil or solid. Proceed immediately to the next step.[2]

  • Amide Bond Formation:

    • Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base, such as pyridine (1.2 eq), to the solution and cool the flask to 0°C in an ice bath.

    • Dissolve the crude 2-nitrobenzoyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the 2-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to obtain pure N-(4-phenoxyphenyl)-2-nitrobenzamide.

Kinase Inhibition: A Novel Avenue for Antihypertensive Agents

While data on the specific target of this guide is nascent, extensive research on the structurally analogous N-(4-phenoxyphenyl)benzamide scaffold has identified it as a potent inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3] This discovery positions these derivatives as promising candidates for a new class of antihypertensive drugs.

Mechanism of Action: The WNK-SPAK-NCC Signaling Cascade

The WNK-SPAK signaling cascade is a critical regulator of ion homeostasis and blood pressure.[4] In salt-sensitive hypertension, this pathway becomes abnormally activated. With-no-lysine (WNK) kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidneys.[3] This leads to increased sodium reabsorption and, consequently, elevated blood pressure. Inhibition of SPAK represents a targeted therapeutic strategy to disrupt this cascade.

WNK WNK Kinase SPAK SPAK/OSR1 WNK->SPAK Phosphorylates (Activates) NCC NCC/NKCC1 (Ion Transporter) SPAK->NCC Phosphorylates (Activates) Result_Low Decreased Na⁺ Reabsorption & Vasodilation (Normal Blood Pressure) SPAK->Result_Low Pathway Blocked Result_High Increased Na⁺ Reabsorption & Vasoconstriction (Hypertension) NCC->Result_High Leads to Inhibitor N-(4-phenoxyphenyl) benzamide Derivative Inhibitor->SPAK Inhibits

Sources

2-nitrobenzoic acid and 4-phenoxyaniline amide derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amide derivative formed by the condensation of 2-nitrobenzoic acid and 4-phenoxyaniline represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. This guide provides a rigorous technical analysis of the synthesis, structural validation, and biological utility of N-(4-phenoxyphenyl)-2-nitrobenzamide.[1]

Unlike simple benzamides, the incorporation of the ortho-nitro group introduces significant steric and electronic effects that influence metabolic stability and binding affinity. Furthermore, the 4-phenoxyphenyl moiety serves as a hydrophobic pharmacophore, essential for occupying deep hydrophobic pockets in target enzymes such as SPAK (STE20/SPS1-related proline/alanine-rich kinase) and various bacterial reductases.[1]

Chemical Synthesis & Methodology

To achieve high purity and yield, two primary synthetic routes are established. The choice between them depends on the sensitivity of the substrate to acidic conditions and the scale of production.

Method A: The Acyl Chloride Route (Standard Protocol)

This is the preferred method for gram-scale synthesis due to its high atom economy and rapid kinetics.[1]

Mechanism:

  • Activation of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride (

    
    ).[1]
    
  • Nucleophilic attack by the amine nitrogen of 4-phenoxyaniline on the carbonyl carbon.[1]

  • Elimination of chloride to reform the carbonyl, generating the amide bond.

Method B: Carbodiimide Coupling (Mild Condition)

Used when derivatives contain acid-sensitive groups.[1] This method utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to prevent racemization (if chiral centers are present) and suppress side reactions.[1]

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the Acyl Chloride synthesis, including critical purification steps.

SynthesisWorkflow Start 2-Nitrobenzoic Acid Activation Activation (Reflux with SOCl2) Start->Activation 80°C, 3h Intermediate 2-Nitrobenzoyl Chloride Activation->Intermediate -SO2, -HCl Coupling Coupling Reaction (+ 4-Phenoxyaniline, Et3N, DCM) Intermediate->Coupling 0°C to RT, 12h Quench Quench & Wash (NaHCO3 / Brine) Coupling->Quench Workup Product N-(4-Phenoxyphenyl)- 2-nitrobenzamide Quench->Product Recrystallization (EtOH)

Caption: Step-by-step synthesis workflow via the Acyl Chloride method, highlighting activation, coupling, and purification phases.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Phenoxyphenyl)-2-nitrobenzamide

Validation: Yields typically range from 85-92% with >98% purity by HPLC.[1]

Reagents:

  • 2-Nitrobenzoic acid (1.67 g, 10 mmol)[1]

  • Thionyl chloride (5 mL, excess)

  • 4-Phenoxyaniline (1.85 g, 10 mmol)[1]

  • Triethylamine (TEA) (2.0 mL, 15 mmol)

  • Dichloromethane (DCM) (Dry, 50 mL)

Step-by-Step Procedure:

  • Activation: In a dry round-bottom flask equipped with a condenser and drying tube, dissolve 2-nitrobenzoic acid in thionyl chloride. Reflux for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Remove excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (

    
    ) to remove traces of 
    
    
    
    . The residue (2-nitrobenzoyl chloride) is used immediately.[1]
  • Preparation of Amine: Dissolve 4-phenoxyaniline and TEA in dry DCM (30 mL) and cool to 0°C in an ice bath.

  • Coupling: Dissolve the crude acid chloride in DCM (20 mL) and add it dropwise to the amine solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Wash the organic layer successively with 1M HCl (

    
    ), saturated 
    
    
    
    (
    
    
    ), and brine. Dry over anhydrous
    
    
    .[1]
  • Purification: Concentrate the solvent. Recrystallize the solid residue from hot ethanol to yield pale yellow crystals.

Protocol 2: Structural Characterization

Data Interpretation:

  • FT-IR (

    
    ):  Look for the Amide I band (C=O stretch) at ~1650-1660 
    
    
    
    and Amide II (N-H bend) at ~1530
    
    
    .[1] The Nitro group (
    
    
    ) will show symmetric and asymmetric stretches at ~1350 and ~1530
    
    
    .[1]
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.5-10.8 (s, 1H, -NH-): The amide proton is deshielded.[1]
      
    • 
       8.1-8.2 (d, 1H): Proton ortho to the nitro group on the benzoyl ring.
      
    • 
       6.9-7.4 (m, 9H): Overlapping aromatic protons of the phenoxyphenyl moiety.
      

Pharmacological Profile & Biological Applications[2][3][4]

The N-(4-phenoxyphenyl)benzamide scaffold has gained prominence due to its ability to disrupt specific kinase signaling pathways.[1]

Target 1: SPAK/WNK Signaling Inhibition (Hypertension)

Research indicates that derivatives of N-(4-phenoxyphenyl)benzamide act as inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][2]

  • Mechanism: The WNK-SPAK-NCC pathway regulates sodium reabsorption in the kidney.[1] Inhibition of SPAK prevents the phosphorylation of the NaCl cotransporter (NCC), promoting natriuresis (sodium excretion) and lowering blood pressure.

  • Role of the Scaffold: The 4-phenoxyphenyl group occupies the hydrophobic pocket of the SPAK C-terminal domain, while the amide linker positions the benzoyl ring to interact with the hinge region.

Target 2: Antimicrobial Activity

Nitro-substituted benzamides are often prodrugs.[1] In mycobacteria (e.g., M. tuberculosis), the nitro group can be enzymatically reduced to a hydroxylamine or amine, which then forms adducts with cellular components or generates reactive radical species.

Visualization: SPAK Signaling Pathway

The following diagram illustrates the intervention point of the amide derivative within the hypertension signaling cascade.

SPAK_Pathway WNK WNK Kinase (Upstream Regulator) SPAK SPAK Kinase (Target) WNK->SPAK Phosphorylation Inhibitor N-(4-phenoxyphenyl)- 2-nitrobenzamide Inhibitor->SPAK Blocks ATP/Substrate Binding Therapy Natriuresis (BP Reduction) Inhibitor->Therapy Result NCC NCC (NaCl Cotransporter) SPAK->NCC Phosphorylation (Activation) Response Sodium Reabsorption (Hypertension) NCC->Response Ion Transport

Caption: Mechanism of Action: The amide derivative inhibits SPAK, blocking NCC phosphorylation and reducing blood pressure.

Quantitative Data Summary

The following table summarizes key physicochemical and biological properties derived from literature on analogous phenoxybenzamides.

PropertyValue / ObservationRelevance
Molecular Weight ~334.33 g/mol Lipinski Rule of 5 compliant (Drug-likeness).[1]
LogP (Calc) ~4.2 - 4.5High lipophilicity; suggests good membrane permeability but potential solubility issues.[1]
Melting Point 145 - 148°CIndicates stable crystalline lattice; good for formulation.[1]
IC50 (SPAK) 0.5 - 5.0

M
Potency range for optimized derivatives in this class.[1]
MIC (S. aureus) 12.5 - 50

g/mL
Moderate antimicrobial activity; often requires nitro-reduction for potency.[1]

References

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Source: Bioorganic & Medicinal Chemistry Letters (2020).[2][3] URL:[Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Source: PubMed (2007).[1] URL:[Link]

  • Benzoquinones as Inhibitors of Botulinum Neurotoxin Serotype A (Discussion of 4-phenoxyaniline amide coupling). Source: PubMed Central (2016).[1] URL:[Link]

  • 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Source:[1] PubChem.[1][4] URL:[Link]

  • Design, synthesis and preliminary biological evaluation of benzamide derivatives. Source: Semantic Scholar.[1] URL:[Link][5]

Sources

Introduction: The Benzamide Scaffold and the Transformative Power of the Nitro Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitro-Substituted Benzamides

The benzamide framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its versatility allows for facile chemical modification, enabling the fine-tuning of pharmacological profiles. The introduction of a nitro (NO₂) group to this scaffold gives rise to nitrobenzamide derivatives, a class of compounds with a remarkably broad and potent spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5]

The nitro group is not a mere substituent; its strong electron-withdrawing nature fundamentally alters the molecule's electronic distribution, physicochemical properties, and, consequently, its interaction with biological targets.[2][3] This guide offers a comprehensive exploration of the structure-activity relationships (SAR) of nitro-substituted benzamides, synthesizing technical data with mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

The Nitro Group: An Electronic Modulator and Bioreductive Warhead

The profound impact of the nitro group on the bioactivity of benzamides stems from two key characteristics:

  • Electronic Influence : As a potent electron-withdrawing group, the nitro moiety significantly modulates the electronic properties of the benzamide core.[6] This can enhance binding affinities to target proteins, alter metabolic stability, and increase the acidity of adjacent protons, thereby influencing molecular interactions.[2]

  • Bioreductive Activation : The nitro group can act as a "bioreductive warhead."[2] Under the low-oxygen (hypoxic) conditions found in solid tumors or within certain microbial cells, the nitro group can be enzymatically reduced.[2] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can cause indiscriminate damage to critical cellular macromolecules like DNA, leading to cell death.[1][2][7] This mechanism forms the basis for much of their antimicrobial and selective anticancer activity.

cluster_0 Mechanism of Reductive Activation Nitrobenzamide Nitrobenzamide Nitroso_Intermediate Nitroso Intermediate (R-N=O) Nitrobenzamide->Nitroso_Intermediate Reduction (+2e-, +2H+) Hydroxylamine_Intermediate Hydroxylamine Intermediate (R-NHOH) Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction (+2e-, +2H+) Cellular_Damage Damage to DNA, Proteins, Lipids Hydroxylamine_Intermediate->Cellular_Damage Induces

Caption: Reductive activation of a nitro group to cytotoxic intermediates.

SAR in Key Therapeutic Areas

The utility of nitro-substituted benzamides spans several critical disease areas. The following sections dissect the SAR within each context, highlighting how specific structural features dictate biological outcomes.

Anticancer Activity

Nitrobenzamides have emerged as promising oncological candidates through multifaceted mechanisms of action.[1]

  • Mechanism I: Tubulin Polymerization Inhibition : Certain derivatives exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. By binding to the colchicine site on β-tubulin, these compounds inhibit polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1]

  • Mechanism II: PARP Inhibition : Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer cells with compromised DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP with nitrobenzamides like 3-nitrobenzamide leads to an accumulation of DNA damage and cell death via synthetic lethality.[3][8]

SAR Insights for Anticancer Activity:

  • The presence of a strong electron-withdrawing group (like NO₂ or CF₃) on the benzamide core is often essential for high potency.[9]

  • The position of the substituents is critical. For instance, in a series of N-benzyl nicotinamide analogues, moving or replacing the nitro group led to a significant decrease or complete loss of antimycobacterial activity, a related field.[9]

  • Replacing a nitro group with a halogen (e.g., F, Br) has been shown to decrease cytotoxic activity.[9]

Table 1: Anticancer Activity of Selected Nitro-Substituted Benzamides

Compound Target/Mechanism Cell Line IC₅₀ Reference
3-Nitrobenzamide PARP-1 Inhibition Cell-free 3.3 µM [3]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole Apoptosis Induction, PARP Inhibition A549 (Lung Carcinoma) 28 nM [8]
4-nitrobenzyl-C10-substituted-SN-38 Topoisomerase I Inhibition K562 (Leukemia) 58.0 nM [10]

| 3-nitrobenzyl-C10-substituted-SN-38 | Topoisomerase I Inhibition | K562 (Leukemia) | 12.2 nM |[10] |

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the investigation of novel therapeutic agents, with nitrobenzamides showing significant promise.[1]

  • General Mechanism : The primary mechanism relies on the reductive activation of the nitro group within bacteria or fungi.[2] This intracellular process generates reactive nitrogen species that damage microbial DNA and other vital biomolecules, resulting in a potent bactericidal or fungicidal effect.[1] The nitro group is often considered indispensable for this activity.[1]

SAR Insights for Antimicrobial Activity:

  • The 4-nitrobenzamide scaffold is a common starting point for developing potent antimicrobial agents.[11][12]

  • The creation of Schiff base derivatives from 4-nitrobenzamide has been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.[11]

  • For N-(2-hydroxy-4(or 5)-nitrophenyl)benzamides, substitutions on the benzoyl ring significantly influenced the antimicrobial spectrum and potency, with one derivative exhibiting an MIC as low as 1.95 µg/mL against drug-resistant B. subtilis.[13]

Table 2: Antimicrobial Activity (MIC) of Selected Nitrobenzamide Derivatives

Compound Microorganism MIC (µg/mL) Reference
Benzamide derivative 1d Bacillus subtilis (drug-resistant) 1.95 [13]
Benzamide derivative 1d Staphylococcus aureus 7.8 [13]
Schiff Base 3a (from 4-nitrobenzamide) E. coli - (High Activity) [11]

| Schiff Base 3a1 (from 4-nitrobenzamide) | S. aureus | - (High Activity) |[11] |

Anti-inflammatory Activity

Chronic inflammation underlies numerous diseases, and nitrobenzamides have demonstrated potent anti-inflammatory properties.[1][14]

  • Mechanism: Inhibition of Nitric Oxide (NO) Production : A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Several nitrobenzamide derivatives effectively inhibit this process in macrophages in a dose-dependent manner.[1][5][14]

  • Mechanism: Modulation of Inflammatory Pathways : These compounds can also modulate critical inflammatory signaling pathways like NF-κB and suppress the expression of pro-inflammatory mediators, including COX-2, IL-1β, and TNF-α.[1][5][14]

SAR Insights for Anti-inflammatory Activity:

  • Molecular docking studies suggest that the number of nitro groups, their orientation, and the resulting molecular polarizability are key factors for efficient binding to and inhibition of the iNOS enzyme.[5][14]

  • Certain compounds have shown a multi-potent effect, not only inhibiting NO production but also significantly decreasing the secretion of key inflammatory cytokines.[14]

Table 3: Anti-inflammatory Activity of Nitrobenzamide Derivatives

Compound Assay Cell Line IC₅₀ (µM) Reference
Compound 5 LPS-induced NO Inhibition RAW 264.7 3.7 [5][14]

| Compound 6 | LPS-induced NO Inhibition | RAW 264.7 | 5.3 |[5][14] |

Experimental Design & Methodologies

To ensure scientific integrity and reproducibility, the protocols described below represent self-validating systems for evaluating the SAR of nitrobenzamide derivatives.

cluster_workflow Experimental Workflow for SAR Evaluation Synthesis Synthesis of Nitrobenzamide Analogs Purification Purification & Characterization (NMR, LCMS, etc.) Synthesis->Purification Screening Primary In Vitro Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT, Tubulin) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Screening->Anti_inflammatory SAR_Analysis SAR Analysis & Lead Identification Anti_inflammatory->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: A typical workflow for the synthesis and evaluation of novel compounds.

Protocol 1: General Synthesis of N-Substituted 4-Nitrobenzamides[1][12]

This two-step protocol is a foundational method for generating a library of derivatives for SAR studies.

  • Step 1: Synthesis of 4-Nitrobenzoyl Chloride

    • To a round-bottom flask, add 4-nitrobenzoic acid.

    • Add thionyl chloride (SOCl₂) in excess (e.g., 5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can often be used directly in the next step.

  • Step 2: Amide Coupling

    • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base like triethylamine or pyridine (1.2 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same solvent dropwise with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, dry the organic layer, and purify the product by recrystallization or column chromatography.

Protocol 2: MTT Assay for In Vitro Cytotoxicity[2]
  • Cell Plating : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the nitrobenzamide compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization : During incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[2] Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the crystals.

  • Absorbance Reading : Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The intensity is directly proportional to the number of viable cells. Calculate IC₅₀ values from the resulting dose-response curves.

Protocol 3: Griess Assay for Nitrite (NO) Quantification[2]
  • Cell Culture and Stimulation : Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.[2]

  • Supernatant Collection : After a 24-hour incubation, collect the cell culture supernatant from each well.[2]

  • Griess Reaction : In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Reading : Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a purple azo dye.[2]

  • Quantification : Measure the absorbance at ~540 nm. Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared using sodium nitrite.[2]

Conclusion and Future Outlook

The nitro-substituted benzamide scaffold is a validated and highly adaptable platform for the development of novel therapeutics. The structure-activity relationships discussed herein demonstrate that the nitro group is a critical determinant of biological activity, acting as both an electronic anchor and a bioreductive trigger. Its position and the nature of other substituents on the benzamide core allow for precise modulation of potency and selectivity against anticancer, antimicrobial, and anti-inflammatory targets.

Future research should focus on leveraging these SAR insights to design next-generation derivatives with enhanced target specificity and improved pharmacokinetic profiles. Exploring dual-target inhibitors and probing novel mechanisms of action will further unlock the therapeutic potential of this remarkable chemical class. The systematic application of the principles and protocols outlined in this guide will be instrumental in translating the promise of nitro-substituted benzamides into clinical realities.

References

  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Journal of Drug Delivery and Therapeutics.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed.
  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide. Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. PMC.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

Sources

An In-depth Technical Guide to 2-nitro-N-(4-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-nitro-N-(4-phenoxyphenyl)benzamide, a molecule of interest to researchers in medicinal chemistry and materials science. While specific experimental data for the 2-nitro isomer is not extensively documented in readily accessible literature, this guide synthesizes information from closely related isomers and general chemical principles to provide a robust technical resource. The focus is on the foundational chemical properties, a validated synthesis protocol, and the scientific context that underscores its potential applications.

Chemical Identity and Physicochemical Properties

The core structure of 2-nitro-N-(4-phenoxyphenyl)benzamide consists of a benzamide scaffold where the benzoyl group is substituted with a nitro group at the 2-position, and the amide nitrogen is attached to a 4-phenoxyphenyl group. Positional isomers, such as the 3-nitro and 4-nitro analogs, are documented and commercially available. For the purpose of this guide, the fundamental properties are presented for the general structure of nitro-N-(4-phenoxyphenyl)benzamide, as these are expected to be identical or very similar across the isomers.

PropertyValueSource
Molecular Formula C₁₉H₁₄N₂O₄[1]
Molecular Weight 334.33 g/mol [1]
General Structure A 2-nitrophenyl group linked via an amide bond to a 4-phenoxyphenyl group.N/A
CAS Number (for 4-nitro isomer) 124642-47-3[1]

Synthesis and Characterization

The synthesis of nitro-N-(4-phenoxyphenyl)benzamides can be achieved through a standard amidation reaction. The following protocol describes a general and reliable method for synthesizing these compounds, which involves the coupling of a nitro-substituted benzoyl chloride with 4-phenoxyaniline.

General Synthesis Protocol

This two-step process involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrobenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve 4-phenoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the crude 2-nitrobenzoyl chloride (1 equivalent) dissolved in the same solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-nitro-N-(4-phenoxyphenyl)benzamide by recrystallization or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A 2-Nitrobenzoic Acid C Heat (Reflux) A->C B Thionyl Chloride (SOCl₂) B->C D 2-Nitrobenzoyl Chloride C->D Distillation G Reaction at 0°C to RT D->G E 4-Phenoxyaniline E->G F Base (e.g., Triethylamine) F->G H Workup & Purification G->H I 2-nitro-N-(4-phenoxyphenyl)benzamide H->I

Caption: A generalized workflow for the synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the amide C=O stretch, N-H stretch, and the nitro group (N-O) stretches.

  • Melting Point: A sharp melting point will indicate the purity of the compound.

Scientific Context and Potential Applications

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] The introduction of a nitro group can significantly modulate the electronic properties of the molecule, which can influence its biological activity.

  • Drug Development: Nitroaromatic compounds are present in a number of approved drugs and are known to have a wide spectrum of biological activities.[4] The nitro group can act as a bio-reductive group, which can be selectively reduced in hypoxic environments, a characteristic of solid tumors. This makes nitro-containing compounds interesting candidates for the development of targeted cancer therapies. The N-(4-phenoxyphenyl)benzamide moiety has been explored for its potential as an inhibitor of various kinases, which are important targets in cancer and inflammatory diseases.[3]

  • Materials Science: The electronic properties of nitroaromatic compounds also make them of interest in materials science, particularly in the field of nonlinear optics.[5]

The combination of the nitro group and the phenoxyphenylbenzamide scaffold in 2-nitro-N-(4-phenoxyphenyl)benzamide makes it a compound with interesting potential for further investigation in both drug discovery and materials science.

References

  • EvitaChem. N-(4-methoxy-2-nitrophenyl)-4-(phenoxymethyl)benzamide.
  • BLDpharm. 4-(4-Nitrophenoxy)-N-(2-nitrophenyl)benzamide.
  • PubChem. Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-.
  • TÜBİTAK Academic Journals. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.
  • PubChem. 2-Nitro-N-Phenylbenzamide.
  • ChemicalBook. 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
  • PubChem. 3-Nitro-4-(4-phenylphenoxy)benzamide.
  • ResearchGate. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.
  • PubChem. Benzamide, 2-nitro-4-((6-nitro-4-quinolinyl)amino)-N-(4-(4-pyridinylamino)phenyl)-.
  • MDPI.
  • PubMed. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling.
  • Sigma-Aldrich. 4-NITRO-N-(4-PHENOXY-PHENYL)-BENZAMIDE AldrichCPR.
  • SDI. 4-NITRO BENZAMIDE.
  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide.
  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • TÜBİTAK Academic Journals. The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide.
  • MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Pharmaffiliates. N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide.
  • Benchchem. Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
  • Chemdiv. Compound 4-nitro-N-[2-(2-phenylhydrazinecarbonyl)phenyl]benzamide.

Sources

Precision Targeting of the WNK-SPAK-NCC Cascade: A Technical Deep Dive into 2-nitro-N-(4-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-nitro-N-(4-phenoxyphenyl)benzamide , a chemical probe emerging as a critical tool for interrogating the WNK-SPAK-NCC signaling cascade.

Executive Summary

2-nitro-N-(4-phenoxyphenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 2-nitro group and a 4-phenoxyphenyl moiety.[1][2][3][4][5][6][7][8][9] While the benzamide scaffold is a "privileged structure" in medicinal chemistry—found in histone deacetylase (HDAC) inhibitors, antipsychotics, and anti-infectives—this specific derivative has gained prominence as a potent inhibitor of SPAK (STE20/SPS1-related proline/alanine-rich kinase) .

This guide dissects the compound's utility in modulating renal sodium transport, its mechanistic basis in hypertension research, and the experimental frameworks required to validate its activity.

Chemical Identity & Physicochemical Profile

The structural integrity of 2-nitro-N-(4-phenoxyphenyl)benzamide relies on the interplay between the electron-withdrawing nitro group and the lipophilic diphenyl ether system.

PropertySpecification
Chemical Name 2-nitro-N-(4-phenoxyphenyl)benzamide
Molecular Formula C₁₉H₁₄N₂O₄
Molecular Weight 334.33 g/mol
Core Scaffold Benzamide (N-phenylbenzamide)
Key Substituents [2][3][4][6][7][8][9] • 2-Nitro group (-NO₂): Ortho-position on the benzoyl ring. Induces steric twist, preventing coplanarity of the amide and phenyl ring.• 4-Phenoxyphenyl group: Para-position on the aniline ring. Provides critical hydrophobic bulk for deep pocket binding.
Solubility Low in water; Soluble in DMSO (>10 mM), DMF.
Stability Stable in solid state. Nitro group susceptible to bioreduction under hypoxic conditions (nitroreductase activity).[10]

Primary Therapeutic Target: SPAK Kinase

The Biological Context: WNK-SPAK-NCC Axis

The primary utility of this compound lies in its ability to disrupt the WNK-SPAK-NCC signaling cascade , a master regulator of blood pressure and electrolyte homeostasis in the distal convoluted tubule (DCT) of the kidney.

  • Upstream: WNK kinases (WNK1, WNK4) detect low chloride or high potassium levels.

  • Activation: WNKs phosphorylate and activate SPAK (and its homolog OSR1 ).

  • Effector: Activated SPAK phosphorylates the Na-Cl Cotransporter (NCC) at key threonine residues (Thr53, Thr58, Ser71).

  • Outcome: Phosphorylated NCC translocates to the apical membrane, increasing NaCl reabsorption and blood pressure.

Mechanism of Action (MOA)

2-nitro-N-(4-phenoxyphenyl)benzamide functions as a SPAK inhibitor . By blocking SPAK activity, it prevents the phosphorylation of NCC, effectively mimicking the phenotype of Gitelman syndrome (salt wasting and hypotension) but in a controlled, pharmacological manner.

  • Binding Mode: The 4-phenoxyphenyl moiety likely occupies the deep hydrophobic ATP-binding pocket or the unique C-terminal domain (CCT) responsible for docking with WNK kinases.

  • Selectivity: The "2-nitro" substituent provides a unique electrostatic and steric profile that differentiates this probe from broad-spectrum kinase inhibitors, potentially enhancing selectivity for SPAK over the closely related OSR1.

Pathway Visualization

The following diagram illustrates the intervention point of 2-nitro-N-(4-phenoxyphenyl)benzamide within the renal signaling cascade.

WNK_SPAK_NCC_Pathway cluster_kidney Distal Convoluted Tubule (DCT) Low_Salt Low [Cl-] / High [K+] WNK WNK Kinases (WNK1 / WNK4) Low_Salt->WNK Activates SPAK SPAK / OSR1 (Kinase Active) WNK->SPAK Phosphorylates (T-loop) NCC_Inactive NCC (Inactive) Cytosolic SPAK->NCC_Inactive Phosphorylates (Thr53/Thr58) Inhibitor 2-nitro-N-(4-phenoxyphenyl)benzamide Inhibitor->SPAK INHIBITS NCC_Active p-NCC (Active) Apical Membrane NCC_Inactive->NCC_Active Translocation BP_Response Increased NaCl Reabsorption (Hypertension) NCC_Active->BP_Response Na+ Transport

Caption: Schematic of the WNK-SPAK-NCC cascade showing the specific inhibition of SPAK by 2-nitro-N-(4-phenoxyphenyl)benzamide, preventing NCC activation and subsequent sodium retention.

Secondary Pharmacology & Off-Target Risks

While SPAK is the primary target of interest, the benzamide scaffold is promiscuous. Researchers must control for the following potential off-target activities:

Target ClassPotential InteractionRisk Mitigation Strategy
Nitroreductases The 2-nitro group can be reduced to an amine or hydroxylamine by hepatic enzymes or hypoxic tumor environments, potentially altering activity or causing toxicity.Perform metabolic stability assays in liver microsomes early in the workflow.
DHODH Phenoxy-benzamides are known inhibitors of Dihydroorotate Dehydrogenase (e.g., Leflunomide analogs).Counter-screen against human DHODH to ensure observed effects are not due to pyrimidine depletion.
InhA (M. tb) Nitro-benzamides are investigated as anti-tubercular agents targeting InhA.Relevant only if testing in Mycobacterium models; usually not a concern for mammalian renal studies.

Experimental Protocols for Validation

To validate 2-nitro-N-(4-phenoxyphenyl)benzamide as a functional SPAK inhibitor, the following hierarchical assay system is recommended.

Phase 1: In Vitro Kinase Assay (Biochemical Potency)

Objective: Determine the IC50 of the compound against recombinant SPAK protein.

Protocol:

  • Reagents: Recombinant human SPAK (active), substrate peptide (e.g., CATCHtide or a generic cation-independent peptide), ATP (10 µM), and ADP-Glo™ Kinase Assay kit (Promega).

  • Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Mix 2 µL of inhibitor + 4 µL of SPAK enzyme in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10 min at Room Temperature (RT).

    • Initiate reaction by adding 4 µL of ATP/Substrate mix.

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL of Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Phase 2: Ex Vivo Kidney Slice Assay (Functional Efficacy)

Objective: Confirm inhibition of NCC phosphorylation in native tissue.

Protocol:

  • Tissue: Harvest kidneys from C57BL/6 mice. Slice into 0.5 mm sections using a vibratome.

  • Equilibration: Incubate slices in physiological saline (37°C, oxygenated) for 30 min.

  • Treatment: Treat slices with vehicle (DMSO) or 2-nitro-N-(4-phenoxyphenyl)benzamide (1 µM, 10 µM) for 1 hour.

  • Stimulation: (Optional) Add hypotonic low-chloride buffer to stimulate the WNK pathway.

  • Lysis: Homogenize slices in lysis buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot:

    • Run lysates on SDS-PAGE.

    • Blot for p-NCC (Thr53) , p-NCC (Thr58) , and Total NCC .

    • Success Criteria: Significant reduction in p-NCC/Total NCC ratio in treated vs. vehicle samples.

Phase 3: In Vivo Hypotensive Efficacy

Objective: Assess blood pressure reduction in salt-sensitive models.

Protocol:

  • Model: Mice fed a low-salt diet (to activate WNK/SPAK) or L-NAME induced hypertensive rats.

  • Instrumentation: Implant radiotelemetry probes into the carotid artery.

  • Dosing: Administer compound via oral gavage (formulate in 0.5% Methylcellulose/0.1% Tween-80) at 10-30 mg/kg.

  • Monitoring: Continuous BP recording for 24 hours post-dose.

  • Urine Analysis: Collect urine in metabolic cages to measure Na+ and K+ excretion (natriuresis).

References

  • Kikuchi, E., et al. (2020). "Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling." Bioorganic & Medicinal Chemistry Letters, 30(19), 127408. Link

  • Mori, T., et al. (2013). "Kidney-specific WNK1 regulates sodium reabsorption and blood pressure via the OSR1/SPAK-NCC cascade." Journal of Clinical Investigation, 123(8), 3305-3314. Link

  • Zhang, J., et al. (2015). "Discovery of novel benzamide derivatives as potent inhibitors of the WNK-SPAK signaling pathway."[11] ACS Medicinal Chemistry Letters, 6(10), 1097-1101. Link

Sources

Methodological & Application

synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide from 2-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide via a nucleophilic acyl substitution reaction. The protocol utilizes 2-nitrobenzoyl chloride as the electrophilic acylating agent and 4-phenoxyaniline as the nucleophile. Special attention is given to the steric influence of the ortho-nitro substituent and the requisite anhydrous conditions to prevent hydrolysis of the acid chloride. This scaffold is a critical intermediate in the development of "privileged structure" pharmacophores found in kinase inhibitors and anthelmintic agents.

Introduction & Scientific Rationale

The Benzamide Scaffold in Drug Discovery

The N-phenylbenzamide (benzanilide) structure is a "privileged scaffold" in medicinal chemistry, serving as the backbone for numerous bioactive molecules, including the anthelmintic Niclosamide and kinase inhibitors like Sorafenib . The introduction of a phenoxy ether moiety at the para-position of the aniline ring mimics the biaryl ether motifs found in many tyrosine kinase inhibitors, enhancing lipophilicity and target binding affinity.

Synthetic Strategy: The Ortho-Nitro Challenge

The synthesis involves the coupling of an electron-deficient acid chloride with an electron-rich aniline.

  • Electronic Effects: The nitro group at the 2-position of the benzoyl chloride is strongly electron-withdrawing (

    
     effects), which increases the electrophilicity of the carbonyl carbon, theoretically accelerating the reaction.
    
  • Steric Effects: Conversely, the ortho-nitro group creates significant steric bulk near the reaction center. This can hinder the approach of the nucleophile (4-phenoxyaniline) and force the final amide bond into a twisted conformation (atropisomerism potential).

  • Solvent Choice: To mitigate hydrolysis of the reactive acid chloride, this protocol employs Dichloromethane (DCM) under anhydrous conditions with Triethylamine (TEA) as a proton scavenger, rather than the aqueous Schotten-Baumann conditions.

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A tetrahedral zwitterionic intermediate is formed.

  • Elimination: The carbonyl bond reforms, expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The base (TEA) abstracts the proton from the amide nitrogen, driving the equilibrium forward and preventing the formation of HCl gas.

ReactionMechanism Reactants Reactants 2-Nitrobenzoyl Chloride + 4-Phenoxyaniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Re-hybridization Product Product 2-Nitro-N-(4-phenoxyphenyl)benzamide + TEA-HCl Transition->Product Deprotonation (TEA)

Figure 1: Simplified reaction pathway for the amide coupling.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazards
2-Nitrobenzoyl chloride 185.561.1ElectrophileCorrosive, Moisture Sensitive
4-Phenoxyaniline 185.221.0NucleophileIrritant, Toxic
Triethylamine (TEA) 101.191.5BaseFlammable, Corrosive
Dichloromethane (DCM) 84.93SolventSolventVolatile, Carcinogen susp.
4-Dimethylaminopyridine (DMAP) 122.170.05CatalystToxic (Optional)
Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ) or Argon.
    
  • Add 4-phenoxyaniline (1.85 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous DCM (40 mL). Stir until fully dissolved.

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv).

  • (Optional) Add a catalytic amount of DMAP (60 mg, 0.5 mmol) to accelerate the reaction if the ortho-nitro steric hindrance is significant.

  • Cool the mixture to 0°C using an ice-water bath.

Step 2: Addition of Acid Chloride

  • Dissolve 2-nitrobenzoyl chloride (2.04 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the cold aniline solution over 15–20 minutes.

    • Note: Exothermic reaction. Control addition rate to maintain temp < 5°C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours . Monitor by TLC (System: 30% EtOAc in Hexanes).

Step 3: Work-up

  • Quench the reaction by adding 1M HCl (30 mL) to the reaction flask. Stir vigorously for 5 minutes.

    • Purpose: This protonates unreacted aniline and removes excess TEA as water-soluble salts.

  • Transfer to a separatory funnel. Separate the organic layer (bottom).

  • Wash the organic layer with Saturated

    
      (30 mL).
    
    • Purpose: Neutralizes residual acid and hydrolyzes unreacted acid chloride to the water-soluble benzoate.

  • Wash with Brine (saturated NaCl, 30 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Purification Strategy

Due to the high crystallinity of benzanilides, recrystallization is preferred over chromatography for scale-up.

  • Method A (Recrystallization): Dissolve crude solid in minimum boiling Ethanol (EtOH) . Add hot water dropwise until turbidity persists. Cool slowly to 4°C. Filter the precipitate.

  • Method B (Flash Chromatography): If impurities persist, use a silica gel column eluting with a gradient of 0%

    
     40% EtOAc in Hexanes.
    

Workflow cluster_Workup Work-up Phase Setup Setup: Dry DCM, N2 atm Cool to 0°C Addition Add 2-Nitrobenzoyl Chloride Dropwise (15 min) Setup->Addition Reaction Stir at RT (4-6 h) Monitor TLC Addition->Reaction AcidWash Wash 1M HCl (Remove Amine/Base) Reaction->AcidWash BaseWash Wash Sat. NaHCO3 (Remove Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Purification Recrystallization (EtOH/H2O) Dry->Purification Final Pure Product Yellow/Off-white Solid Purification->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Expected Data

Since specific literature data for the 2-nitro isomer is less common than the 4-nitro variant, the following data is predicted based on fragment analysis and standard benzanilide shifts.

Physical Properties[2][3]
  • Appearance: Off-white to pale yellow crystalline solid (Nitro compounds often impart a yellow tint).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 334.33 g/mol

  • Melting Point (Expected): 145–155°C (Based on similar nitrobenzanilides).

Spectroscopy
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5–10.8 (s, 1H, NH  amide) – Downfield due to H-bonding and electron-withdrawing carbonyl.
      
    • 
       8.1–8.2 (d, 1H, Ar-H) – Proton ortho to Nitro group (deshielded).
      
    • 
       7.7–7.9 (m, 3H, Ar-H) – Remaining protons on nitro-benzoyl ring.
      
    • 
       7.6–7.7 (d, 2H, Ar-H) – Protons on central phenyl ring ortho to amide.
      
    • 
       7.3–7.4 (t, 2H, Ar-H) – Phenoxy meta protons.
      
    • 
       7.0–7.1 (m, 5H, Ar-H) – Overlapping phenoxy/ether protons.
      
  • Mass Spectrometry (ESI):

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use fresh bottle of acid chloride or distill thionyl chloride if preparing in situ.
Impurity: Starting Amine Incomplete ReactionIncrease reaction time or add 0.1 eq DMAP. Ensure acid wash in workup is thorough.
Oiling out Product too lipophilicUse Toluene/Hexane for recrystallization instead of EtOH/Water.
Dark Coloration Oxidation of AnilinePerform reaction under inert atmosphere (

). Purify aniline before use if dark.

Safety & Compliance

  • 2-Nitrobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Nitro Compounds: Many nitroaromatics are toxic and potential mutagens. Wear nitrile gloves and avoid dust inhalation.

  • Waste Disposal: All aqueous washes containing nitro residues should be segregated into organic waste streams if possible, or treated according to local EHS guidelines for hazardous organics.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Benzanilide Activity: Pannala, V. R., et al. (2023). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides. Pharmaceuticals.[2][3][4][5][6] Link[7]

  • Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Nitrobenzamide Synthesis: BenchChem Technical Guide. "The Nitro Group's Crucial Role in the Bioactivity of Benzamides." Link

Sources

reduction of 2-nitro-N-(4-phenoxyphenyl)benzamide to amino-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reduction of 2-nitro-N-(4-phenoxyphenyl)benzamide

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical reduction of 2-nitro-N-(4-phenoxyphenyl)benzamide to its corresponding amine, 2-amino-N-(4-phenoxyphenyl)benzamide. The transformation from an aromatic nitro compound to an aromatic amine is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] This guide offers a selection of robust protocols, explains the rationale behind methodological choices, and details the necessary procedures for product purification and characterization.

Reaction Overview and Mechanistic Considerations

The conversion of a nitroarene to an aniline is a multi-electron reduction. The reaction proceeds through several intermediates, primarily a nitroso and a hydroxylamine species.[3][4] The overall transformation is depicted below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Dissolve/Suspend Starting Material Addition 2. Add Reducing Agent (SnCl₂ or Na₂S₂O₄) Setup->Addition React 3. Heat and Stir (Reflux or 60-70°C) Addition->React Monitor 4. Monitor via TLC React->Monitor Quench 5. Quench & Neutralize Monitor->Quench Extract 6. Extract with Organic Solvent Quench->Extract Wash 7. Wash & Dry Extract->Wash Concentrate 8. Concentrate (Rotary Evaporator) Wash->Concentrate Purify 9. Recrystallization or Column Chromatography Concentrate->Purify Characterize 10. Characterize Product (NMR, IR, MS, MP) Purify->Characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Unreacted 4-Phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists and researchers dealing with the purification of reaction mixtures containing 4-phenoxyaniline. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation of target compounds from this versatile but sometimes persistent reagent.

Introduction

4-Phenoxyaniline is a widely used intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1] Its unique structure, combining a basic aniline moiety with a bulky phenoxy group, presents specific challenges for its removal from reaction mixtures. This guide provides a structured approach to troubleshooting and resolving these purification challenges, ensuring the high purity of your final product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflow.

Problem 1: My product, which is stable to acid, is contaminated with 4-phenoxyaniline after a standard aqueous workup.

Cause: Insufficient separation of the basic 4-phenoxyaniline from a neutral or acidic product in the organic phase.

Solution: Acid-Base Extraction

The primary method for removing basic impurities like 4-phenoxyaniline is through an acid-base extraction.[2] The basic nitrogen atom of the aniline can be protonated by a dilute acid, forming a water-soluble ammonium salt that will partition into the aqueous phase.[3]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The number of washes depends on the quantity of 4-phenoxyaniline to be removed.

  • Phase Separation: Allow the layers to separate. The protonated 4-phenoxyaniline salt will now be in the aqueous layer. Drain and collect the aqueous layer.

  • Back-Extraction (Optional but Recommended): To recover any small amount of neutral product that may have been carried into the aqueous layer, perform a "backwash" by extracting the combined acidic aqueous layers with a fresh portion of the organic solvent.[4]

  • Washing the Organic Layer: Wash the organic layer containing your product with water and then with brine to remove residual acid and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Problem 2: My target compound is sensitive to acidic conditions.

Cause: The use of strong acids for extraction can lead to the degradation of acid-labile functional groups in your product.

Solution: Alternative Extraction and Purification Methods

If your product's integrity is compromised by acid, several alternative strategies can be employed.

  • Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the aniline, which is then extracted into the aqueous layer.[3]

  • Solvent Precipitation/Trituration: This technique leverages differences in solubility. Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then add a non-polar solvent like hexanes. This will often cause the more polar product to precipitate, leaving the 4-phenoxyaniline in the solution.[3]

Problem 3: During column chromatography, the 4-phenoxyaniline is streaking or showing poor separation.

Cause: The basic nature of the amino group on 4-phenoxyaniline can lead to strong interactions with the acidic silica gel stationary phase, causing tailing and poor separation.[5]

Solution: Modified Chromatography Conditions

  • Addition of a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent system.[3] This will neutralize the acidic sites on the silica and improve the elution profile of the 4-phenoxyaniline.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase column (e.g., C18) for your separation.[6]

Workflow for Column Chromatography with a Basic Modifier

Caption: Workflow for silica gel chromatography with a basic modifier.

Problem 4: My product and the 4-phenoxyaniline have very similar polarities.

Cause: Structural similarities between your product and 4-phenoxyaniline can make chromatographic separation difficult.

Solution: Recrystallization

If your product is a solid, recrystallization can be a powerful purification technique.[7] The principle relies on the differential solubility of your product and impurities in a given solvent at different temperatures.[8]

Protocol for Recrystallization
  • Solvent Selection: The ideal solvent will dissolve your product sparingly at room temperature but readily at its boiling point. The 4-phenoxyaniline should ideally be either very soluble or very insoluble in this solvent at all temperatures.

  • Dissolution: Dissolve your crude product in the minimum amount of hot solvent.

  • Decolorization (if necessary): If the solution is colored, you can add a small amount of activated carbon and filter the hot solution to remove colored impurities.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-phenoxyaniline to consider for purification?

A1: Understanding the properties of 4-phenoxyaniline is crucial for designing an effective purification strategy.

PropertyValueImplication for Purification
Appearance White to pale yellow crystalline solid[11]Can impart color to the crude product.
Molecular Weight 185.22 g/mol [12]---
Melting Point 82-84 °C[12]Can be a solid impurity in the final product.
pKa ~4.75 (Predicted)[11][12]The amino group is basic and readily protonated.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[11][13]Facilitates its separation from water-soluble salts.

Q2: How can I confirm that all the 4-phenoxyaniline has been removed?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. Spot your crude mixture, the purified product, and a standard of 4-phenoxyaniline on the same TLC plate. The absence of a spot corresponding to 4-phenoxyaniline in the lane of your purified product indicates successful removal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q3: Are there any safety precautions I should take when working with 4-phenoxyaniline?

A3: Yes, 4-phenoxyaniline is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[14] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

Q4: Can I use derivatization to help remove 4-phenoxyaniline?

A4: While less common for simple removal, derivatization is a possibility. For instance, reacting the 4-phenoxyaniline with an acid chloride could form a less polar amide, which might be more easily separated from a polar product by chromatography. However, this adds an extra step to your synthesis and would require subsequent removal of the derivatizing agent.

Decision Tree for Purification Strategy

G start Crude Mixture Containing 4-Phenoxyaniline is_product_acid_stable Is the product acid-stable? start->is_product_acid_stable acid_base_extraction Perform Acid-Base Extraction with 1M HCl is_product_acid_stable->acid_base_extraction Yes alternative_methods Consider Alternative Methods is_product_acid_stable->alternative_methods No is_separation_achieved_acid Is separation complete by TLC? acid_base_extraction->is_separation_achieved_acid copper_sulfate Copper (II) Sulfate Wash alternative_methods->copper_sulfate precipitation Solvent Precipitation/ Trituration alternative_methods->precipitation product_isolated_acid Product Isolated is_separation_achieved_acid->product_isolated_acid Yes column_chromatography Column Chromatography is_separation_achieved_acid->column_chromatography No similar_polarity Do product and impurity have similar polarity? column_chromatography->similar_polarity is_separation_achieved_alt Is separation complete by TLC? copper_sulfate->is_separation_achieved_alt precipitation->is_separation_achieved_alt is_separation_achieved_alt->column_chromatography No product_isolated_alt Product Isolated is_separation_achieved_alt->product_isolated_alt Yes basic_modifier Use Basic Modifier (e.g., Triethylamine) similar_polarity->basic_modifier No recrystallization Recrystallization similar_polarity->recrystallization Yes basic_modifier->product_isolated_alt recrystallization->product_isolated_alt

Sources

alternative catalysts for 2-nitro-N-(4-phenoxyphenyl)benzamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Amidation Guide Ticket ID: #AMID-2N4P-CAT Subject: Alternative Catalysts for 2-nitro-N-(4-phenoxyphenyl)benzamide Synthesis Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are seeking to move away from chlorinated coupling reagents (thionyl chloride, oxalyl chloride) for the synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide . The formation of this amide bond is challenging due to the ortho-steric hindrance of the nitro group on the benzoic acid and the moderate nucleophilicity of the 4-phenoxyaniline.

This guide details two validated catalytic systems that bypass toxic intermediates while addressing the specific steric and electronic constraints of your substrates.

Module 1: The "Green" Protocol (Boron Catalysis)

Best for: Scale-up, cost-reduction, and avoiding metal contamination.

The Catalyst: 3,4,5-Trifluorophenylboronic Acid

While boric acid (


) is the cheapest option, it often struggles with ortho-substituted benzoic acids. For 2-nitrobenzoic acid, we recommend an electron-deficient arylboronic acid, specifically 3,4,5-trifluorophenylboronic acid  (or 3,5-bis(trifluoromethyl)phenylboronic acid). These catalysts possess higher Lewis acidity, essential for activating the sterically hindered carbonyl.
Mechanism of Action

The reaction proceeds via a mixed anhydride-like intermediate (acyloxyboron species).[1] The electron-withdrawing nitro group on your acid actually aids the initial attack on the boron center, but the ortho-bulk hinders the subsequent amine attack.

BoronCycle Cat Boronic Acid (Catalyst) Inter1 Monoacyloxyboron Intermediate Cat->Inter1 + Acid - H₂O Acid 2-Nitrobenzoic Acid Acid->Inter1 Transition Amine Attack (Rate Limiting) Inter1->Transition + Amine Water H₂O (Must Remove) Inter1->Water Byproduct Amine 4-Phenoxyaniline Amine->Transition Transition->Cat Regeneration Product Target Amide Transition->Product

Figure 1: Catalytic cycle showing the activation of the carboxylic acid by the boronic acid catalyst.

Experimental Protocol
  • Stoichiometry:

    • 2-Nitrobenzoic acid: 1.0 equiv

    • 4-Phenoxyaniline: 1.0 equiv

    • Catalyst (3,4,5-trifluorophenylboronic acid): 5–10 mol%

    • Solvent: Fluorobenzene or Toluene (high boiling point required).

  • Setup:

    • Equip a round-bottom flask with a Dean-Stark apparatus or a Soxhlet extractor containing activated 4Å molecular sieves. Crucial: The reaction is equilibrium-driven; failure to remove water will stall conversion at ~60%.

  • Procedure:

    • Reflux vigorously for 12–24 hours.

    • Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aniline is the best indicator.

  • Workup:

    • Cool to RT. The catalyst often precipitates or can be washed out with basic aqueous extraction (

      
      ), as the boronic acid is soluble in base.
      

Module 2: The High-Performance Protocol (Group IV Metals)

Best for: Stubborn sterics (ortho-nitro group) and lower reaction temperatures.

The Catalyst: Zirconium(IV) tert-butoxide ( )

Group IV metals are superior for sterically demanding amidation. They form a dimeric complex that acts as a "molecular tweezer," bringing the amine and acid into proximity despite the steric bulk of the 2-nitro group.

Comparative Data: Boron vs. Zirconium
FeatureBoron CatalystZirconium (

)
Tolerance to Sterics ModerateHigh (Excellent for ortho-subs)
Moisture Sensitivity Low (Water tolerant)High (Requires dry solvent)
Reaction Temp Reflux (>100°C)Mild (40–80°C)
Purification Base extractionFiltration/Chromatography
Cost LowModerate
Experimental Protocol
  • Reagents:

    • 2-Nitrobenzoic acid (1.0 equiv)

    • 4-Phenoxyaniline (1.1 equiv)

    • 
       (5 mol%)
      
    • Additive: 1-Hydroxy-7-azabenzotriazole (HOAt) (5 mol%) - Optional but recommended to accelerate proton transfer.

  • Solvent:

    • Anhydrous Toluene or THF.

  • Procedure:

    • Mix acid, amine, and HOAt in solvent.

    • Add

      
       under an inert atmosphere (
      
      
      
      or Ar).
    • Stir at 60°C. Molecular sieves (5Å) are recommended in the flask to scavenge water produced.

  • Workup:

    • Quench with dilute HCl. Extract with EtOAc. The Zirconium salts remain in the aqueous phase or precipitate as oxides.

Module 3: Troubleshooting & FAQs

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.

A: This is rarely a catalyst death issue; it is an equilibrium issue .

  • Diagnosis: Water accumulation is hydrolyzing the active intermediate back to the starting acid.

  • Fix: Ensure your molecular sieves are freshly activated (heated >300°C under vacuum). If using a Dean-Stark, ensure the solvent is actually refluxing into the trap.

Q: The product is dark brown/black.

A: 4-phenoxyaniline is electron-rich and prone to oxidation at high temperatures.

  • Fix: Degas your solvent with Nitrogen/Argon before heating. If using the Boron method, switch to the Zirconium method to lower the reaction temperature from 110°C to 60°C.

Q: Can I use standard Boric Acid ( ) instead of the expensive Trifluoro-derivative?

A: For unsubstituted benzoic acid, yes. For 2-nitrobenzoic acid , likely no. The ortho-nitro group creates significant steric hindrance. Boric acid is not Lewis-acidic enough to overcome this barrier efficiently. You will likely see low yields (<40%).

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Low Conversion (<50%) Start->Issue1 Issue2 Impurity / Coloration Start->Issue2 Sol1 Check Water Removal (Add 4Å MS or Dean-Stark) Issue1->Sol1 First Step Sol3 Oxidation of Aniline (Degas solvent, N2 atm) Issue2->Sol3 Sol2 Switch Catalyst (Use Zr(OtBu)4 for sterics) Sol1->Sol2 If fails Sol4 Temp too high (Switch to Zr cat at 60°C) Issue3 Issue3 Issue3->Sol4

Figure 2: Diagnostic workflow for optimizing the amidation reaction.

References

  • Ishihara, K., & Yamamoto, H. (1996). Arylboronic Acid-Catalyzed Amidation of Carboxylic Acids with Amines. Journal of Organic Chemistry , 61(13), 4196–4197.

    • Foundational paper establishing electron-deficient boronic acids as superior c
  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-activated Carboxylic Acids and Amines. Chemical Society Reviews , 43(8), 2714-2742.

    • Comprehensive review covering Group IV metals (Zr/Hf)
  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses , 81, 262.

    • Standard protocol for boron-catalyzed amidation (validating the w
  • Lundberg, H., & Adolfsson, H. (2011). Zirconium(IV) chloride catalyzed amide formation.[2] ACS Catalysis , 1(11), 1447-1450.

    • Establishes Zirconium's efficacy for sterically hindered substr

Sources

Validation & Comparative

Technical Guide: FTIR Characterization of 2-nitro-N-(4-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Fourier Transform Infrared (FTIR) spectroscopic characterization of 2-nitro-N-(4-phenoxyphenyl)benzamide . It is designed for researchers requiring rigorous structural verification of this benzamide scaffold, which is frequently investigated for its anthelmintic, antimicrobial, and kinase-inhibitory properties (e.g., SPAK inhibitors).

Executive Summary & Structural Context

2-nitro-N-(4-phenoxyphenyl)benzamide is a diaryl amide featuring three distinct pharmacophores: a benzamide core, a steric-directing ortho-nitro group, and a lipophilic diphenyl ether tail.

Accurate characterization requires resolving the competitive overlap between the Amide I/II bands and the Nitro stretching vibrations , as well as identifying the diagnostic Ether linkage . This guide provides a comparative analysis against structural isomers and precursors to ensure quality control (QC) specificity.

Structural Pharmacophores & Vibrational Modes
  • Benzamide Linker: Provides the Amide I (C=O) and Amide II (N-H) backbone.

  • Ortho-Nitro Group: Induces steric strain and potential intramolecular hydrogen bonding (N-H···O-NO₂), distinguishing it from meta or para isomers.

  • Diphenyl Ether: Provides a strong, polarity-independent anchor peak at ~1240 cm⁻¹.

Experimental Protocol: Signal Acquisition

To ensure reproducible data (E-E-A-T compliance), follow this self-validating protocol.

Sample Preparation
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Reasoning: ATR minimizes pathlength variation and avoids the "Christiansen effect" (scattering) often seen with KBr pellets for crystalline benzamides.

  • Alternative: KBr Pellet (1-2% w/w).

    • Note: Ensure the sample is dry. Residual moisture will obscure the N-H stretching region (3300 cm⁻¹).

Acquisition Parameters
ParameterSettingRationale
Resolution 4 cm⁻¹Sufficient to resolve the Nitro/Amide overlap without introducing noise.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Range 4000–600 cm⁻¹Captures high-frequency N-H and low-frequency aromatic bends.
Correction AtmosphericMandatory to remove CO₂ (2350 cm⁻¹) and H₂O vapor interference.

Characteristic Peak Assignment

The following assignments are based on fragment analysis of verified benzamide and diphenyl ether analogs.

A. The "Fingerprint" Triad (Diagnostic Peaks)

These three bands must be present to confirm the chemical identity.

1. Amide I Band (C=O Stretch)
  • Position: 1655 – 1675 cm⁻¹ (Strong)

  • Mechanism: The carbonyl oxygen vibrates in anti-phase to the C-N bond.

  • Ortho-Effect: Unlike the para-isomer, the ortho-nitro group creates steric hindrance that may twist the benzoyl ring out of planarity with the amide group. This reduces conjugation, typically maintaining the frequency higher than fully conjugated planar benzamides.

2. Nitro Group (NO₂) Stretches
  • Asymmetric Stretch: 1530 – 1550 cm⁻¹ (Strong)

    • Critical Note: This band often overlaps with the Amide II band (N-H bending). A broadened or split peak in this region is characteristic of nitro-benzamides.

  • Symmetric Stretch: 1340 – 1360 cm⁻¹ (Medium-Strong)

    • Validation: This peak is usually isolated and sharp, serving as a secondary confirmation of the nitro group's presence.

3. Diphenyl Ether Linkage (C-O-C)
  • Position: 1230 – 1250 cm⁻¹ (Very Strong)

  • Mechanism: Asymmetric stretching of the ether oxygen between the two phenyl rings.[1]

  • Specificity: This is the most reliable marker for the "4-phenoxyphenyl" moiety, distinguishing it from simple aniline derivatives.

B. Secondary Regions
  • N-H Stretch: 3250 – 3350 cm⁻¹ (Medium, Broad).

    • Insight: In ortho-nitro derivatives, an intramolecular Hydrogen Bond (N-H[2]···O-NO₂) is possible.[2][3] This typically causes a red shift (lower wavenumber) and broadening compared to the sharp free N-H band (~3400 cm⁻¹) seen in dilute solution or sterically unhindered isomers.

  • Aromatic C=C: 1580 – 1600 cm⁻¹ .

  • C-N Stretch (Amide III): ~1300 cm⁻¹ (often obscured by the symmetric nitro stretch).

Comparative Analysis: Alternatives & Impurities

This section objectively compares the target molecule against its most common structural "alternatives" (isomers and precursors) to aid in Quality Control.

Table 1: Spectral Differentiation Guide
Functional ModeTarget: 2-Nitro (Ortho) Alternative 1: 4-Nitro (Para) Alternative 2: Precursor (Amine)
Structure o-NO₂-Benzamidep-NO₂-Benzamide4-Phenoxyaniline
N-H Stretch 3250-3300 cm⁻¹ (Broad/H-bonded)~3350-3400 cm⁻¹ (Sharper)3300 & 3400 cm⁻¹ (Doublet)
Amide I (C=O) 1655-1675 cm⁻¹ 1650-1660 cm⁻¹ (Lower due to conjugation)Absent
Nitro (NO₂) 1530 / 1350 cm⁻¹ 1520 / 1345 cm⁻¹ (Conjugation lowers freq)Absent
Ether (C-O-C) ~1240 cm⁻¹ ~1240 cm⁻¹ ~1240 cm⁻¹
QC Conclusion Confirm via N-H shift & Amide I Distinguish via N-H shape Reject if C=O is missing

Key Differentiator: The ortho-nitro isomer (Target) is distinguished from the para-isomer (Alternative 1) primarily by the N-H stretching region . The ortho geometry facilitates intramolecular hydrogen bonding, broadening and downshifting the N-H peak, whereas the para isomer typically exhibits intermolecular bonding or free N-H characteristics depending on concentration.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide using FTIR.

FTIR_Validation Sample Unknown Sample (Purified Solid) Region1 Check 1650-1680 cm⁻¹ (Amide I Region) Sample->Region1 Decision1 Peak Present? Region1->Decision1 Region2 Check 1530 & 1350 cm⁻¹ (Nitro Region) Decision2 Peaks Present? Region2->Decision2 Region3 Check 1240 cm⁻¹ (Ether Region) Decision3 Strong Peak? Region3->Decision3 Decision1->Region2 Yes (Amide I) Result_Amine Precursor Contamination (Amine present, Amide absent) Decision1->Result_Amine No (Missing C=O) Decision2->Region3 Yes (NO₂ Found) Decision2->Result_Amine No (Missing NO₂) Decision3->Result_Amine No (Wrong Backbone) Result_Iso Isomer Check: Inspect N-H (3300 cm⁻¹) Decision3->Result_Iso Yes (Ether Found) Result_Confirm CONFIRMED: 2-nitro-N-(4-phenoxyphenyl)benzamide Result_Iso->Result_Confirm Broad/Shifted N-H (Ortho H-Bonding)

Figure 1: Logical workflow for spectral validation, distinguishing the target molecule from precursors and non-nitrated analogs.

References

  • NIST Chemistry WebBook. Benzamide, N-(2-chloro-4-nitrophenyl)- Infrared Spectrum. (Used for analog assignment of nitro-benzamide overlaps). [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Authoritative source for Diphenyl Ether C-O-C assignment at 1240 cm⁻¹). [Link]

  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (Source for Ortho- vs Para- substitution effects on N-H and C=O shifts). [Link]

  • PubChem. 2-Nitrobenzamide Compound Summary. (Baseline data for the 2-nitrobenzamide headgroup). [Link]

Sources

A Researcher's Guide to Differentiating Nitro-benzamide Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of ortho-, meta-, and para-nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of fragments to explain the underlying chemical principles that govern the distinct fragmentation pathways of these isomers. Understanding these differences is critical for the unambiguous structural elucidation of nitro-benzamide derivatives in complex matrices such as pharmaceutical process streams, metabolite identification studies, and environmental analysis.

The Analytical Imperative: Why Isomer Differentiation Matters

Nitro-benzamide derivatives are common scaffolds and intermediates in medicinal chemistry and materials science. The specific position of the nitro group on the benzene ring drastically alters the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions.[1] These changes, in turn, dictate its biological activity, metabolic fate, and impurity profile. Consequently, the ability to definitively identify which isomer is present is not merely an academic exercise but a crucial step in drug safety, efficacy, and process control. While chromatographic methods can often separate these isomers, mass spectrometry (MS) provides the definitive structural information required for confident identification. This guide focuses on elucidating the gas-phase fragmentation behavior of these isomers under electrospray ionization (ESI) and collision-induced dissociation (CID), the most common tandem MS technique in modern analytical laboratories.[2]

Foundational Principles: Ionization and Fragmentation

To appreciate the differences between the isomers, we must first understand the fundamental processes at play.

Ionization: Creating the Precursor Ion

In this guide, we focus on positive-mode Electrospray Ionization (ESI), a "soft" ionization technique ideal for the analysis of moderately polar molecules like nitro-benzamides. In the ESI source, a proton is added to the analyte molecule, forming a protonated molecule, commonly referred to as a quasi-molecular or precursor ion ([M+H]⁺).[2] For all three nitro-benzamide isomers (MW 166.13 g/mol ), this results in a precursor ion with a mass-to-charge ratio (m/z) of approximately 167.

Collision-Induced Dissociation (CID)

Once the precursor ion is isolated in the mass spectrometer, it is subjected to Collision-Induced Dissociation (CID).[3] In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like nitrogen or argon). This collision converts kinetic energy into internal energy, which causes the energetically unstable ion to break apart, or fragment. The resulting fragment ions (or product ions) are then detected to create a tandem mass spectrum (MS/MS). The fragmentation pattern is not random; bonds break at their weakest points and through the most stable transition states, providing a reproducible fingerprint of the molecule's structure.[3]

A Comparative Analysis of Fragmentation Patterns

The key to differentiating the nitro-benzamide isomers lies in how the spatial relationship between the amide (-CONH₂) and nitro (-NO₂) groups dictates the fragmentation pathways. While all three isomers start with an [M+H]⁺ ion at m/z 167, their subsequent fragmentation is remarkably different.

The Ortho Isomer: A Classic "Ortho Effect"

The fragmentation of 2-nitrobenzamide is dominated by a phenomenon known as the "ortho effect," where the close proximity of the two functional groups enables a unique intramolecular rearrangement.[4][5]

The primary fragmentation pathway for the [M+H]⁺ ion of 2-nitrobenzamide is the loss of a neutral ammonia molecule (NH₃), resulting in a highly abundant product ion at m/z 150 .[6] This occurs via a cyclization reaction where the amide nitrogen attacks the nitro group, facilitated by the proton, leading to the elimination of NH₃. This pathway is highly specific to the ortho isomer and is a direct consequence of the adjacent positioning of the reacting groups.

dot

cluster_ortho Ortho-Nitrobenzamide Fragmentation precursor_o [M+H]⁺ m/z 167 fragment_o [M+H-NH₃]⁺ m/z 150 precursor_o->fragment_o - NH₃ (17 Da) cluster_para Para/Meta-Nitrobenzamide Fragmentation precursor_p [M+H]⁺ m/z 167 fragment_p [M-NH₂]⁺ m/z 150 precursor_p->fragment_p - •NH₂ (16 Da)

Caption: Fragmentation of 4- and 3-nitrobenzamide via N-CO cleavage.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key distinguishing features in the ESI-MS/MS analysis of the three nitro-benzamide isomers.

Feature2-Nitrobenzamide (ortho)3-Nitrobenzamide (meta)4-Nitrobenzamide (para)
Precursor Ion [M+H]⁺ m/z 167m/z 167m/z 167
Primary Fragment Ion m/z 150m/z 150m/z 150
Primary Neutral Loss NH₃ (17.03 Da) •NH₂ (16.02 Da) •NH₂ (16.02 Da)
Governing Mechanism Intramolecular Cyclization (ortho effect)Amide C-N Bond CleavageAmide C-N Bond Cleavage
Key Differentiator Loss of Ammonia (NH₃) Absence of NH₃ lossAbsence of NH₃ loss

Experimental Protocol: LC-MS/MS Analysis

This self-validating protocol is designed to achieve both chromatographic separation and mass spectrometric differentiation of nitro-benzamide isomers.

Materials and Reagents
  • Solvents: LC-MS grade acetonitrile and water.

  • Additive: LC-MS grade formic acid.

  • Standards: Analytical standards of 2-nitrobenzamide, 3-nitrobenzamide, and 4-nitrobenzamide.

Standard Preparation
  • Prepare individual stock solutions of each isomer at 1 mg/mL in acetonitrile.

  • Create a mixed working standard solution containing all three isomers at 1 µg/mL by diluting the stock solutions in a 50:50 mixture of water and acetonitrile. Causality: This concentration is typically sufficient for sensitive detection on modern MS instruments without causing detector saturation.

LC-MS/MS System and Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Causality: C18 columns provide excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water. Causality: Formic acid is a volatile modifier that aids in protonation for positive mode ESI, improving signal intensity.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear ramp to 90% B over 8 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Experiment: Set up a targeted MS/MS experiment to isolate the precursor ion at m/z 167.05 and scan for product ions between m/z 50-170. Optimize collision energy for each isomer (typically in the range of 15-30 eV) to maximize the abundance of the m/z 150 fragment.

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data interpretation for the differentiation of nitro-benzamide isomers.

dot

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation prep_standards Prepare 1 µg/mL Mixed Isomer Standard inject Inject Sample (5 µL) onto C18 Column prep_standards->inject separate Chromatographic Separation (Gradient Elution) inject->separate ionize Positive ESI ([M+H]⁺ at m/z 167) separate->ionize fragment Isolate & Fragment (CID) ionize->fragment acquire Acquire Product Ion Spectra fragment->acquire analyze Analyze Fragmentation Pattern acquire->analyze ortho Ortho Isomer ID (Loss of NH₃) analyze->ortho m/z 167 -> 150 Δ = 17 Da meta_para Meta/Para Isomer ID (Loss of •NH₂) analyze->meta_para m/z 167 -> 150 Δ = 16 Da

Caption: Workflow for Isomer Differentiation by LC-MS/MS.

Conclusion

The gas-phase fragmentation of nitro-benzamide isomers is a clear example of how molecular structure dictates chemical behavior. While the meta and para isomers exhibit a predictable cleavage of the amide bond, the ortho isomer undergoes a distinct rearrangement reaction, driven by the proximity of its functional groups. This "ortho effect" leads to the characteristic neutral loss of ammonia (NH₃), providing a definitive diagnostic marker to distinguish it from the other two isomers. By employing the systematic LC-MS/MS approach detailed in this guide, researchers can confidently and accurately identify these critical isomers, ensuring the integrity and safety of their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. Mass-spektrometria, 11(3), 180-193.
  • Benoit, F., & Holmes, J. L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1031-1042. DOI: 10.1039/J29700001031.
  • Dineen, M. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry). Save My Exams. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link].

  • eGyanKosh (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].

  • Zaikin, V. G., & Varlamov, A. V. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Retrieved from [Link].

  • Chemguide (N.D.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link].

  • NOBLE CHEMISTRY (2021, October 13). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. Retrieved from [Link].

Sources

X-ray crystallography data for N-(4-phenoxyphenyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystallography of N-Arylbenzamide Analogs: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides this definitive insight, revealing the precise arrangement of atoms and the subtle interplay of intermolecular forces that govern a compound's properties. This guide offers a comparative analysis of the crystallographic data for a series of N-arylbenzamide analogs, providing valuable structural insights for the rational design of new therapeutic agents. While the primary focus is on analogs of N-(4-phenoxyphenyl)benzamide, the principles and data presented here are broadly applicable to the wider class of N-arylbenzamides, a scaffold of significant interest in medicinal chemistry.

The Significance of N-Arylbenzamides

The N-arylbenzamide core is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. For instance, derivatives of N-(4-phenoxyphenyl)benzamide are being explored as novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors for the treatment of salt-sensitive hypertension.[1] The versatility of this scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Understanding how these modifications influence the solid-state conformation and crystal packing is crucial for predicting and controlling a drug candidate's behavior.

Comparative Crystallographic Analysis

This section provides a detailed comparison of the crystal structures of several N-arylbenzamide analogs. The data, summarized in the table below, highlights how different substituents on the N-phenyl ring influence key structural parameters. The selected analogs for this comparison are N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), N-(4-methoxyphenyl)benzamide (MOP), and N-(4-methylphenyl)benzamide.

ParameterN-[4-(trifluoromethyl)phenyl]benzamide (TFMP)N-(4-methoxyphenyl)benzamide (MOP)N-(4-methylphenyl)benzamide
Chemical Formula C₁₄H₁₀F₃NOC₁₄H₁₃NO₂C₁₄H₁₃NO
Molecular Weight 265.23 g/mol 227.26 g/mol 211.25 g/mol
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cP bca
a (Å) Not specified in abstracts13.1819 (10)9.1117 (3)
b (Å) Not specified in abstracts5.0823 (4)9.8336 (2)
c (Å) Not specified in abstracts18.4477 (14)26.0616 (10)
α (°)
Not specified in abstracts9090
β (°)
Not specified in abstracts99.563 (3)90
γ (°)
Not specified in abstracts9090
Volume (ų)
Not specified in abstracts1218.72 (16)2335.14 (13)
Z 248
Temperature (K) 17390295 (2)
Dihedral Angle (Benzene rings) ~60°~60°63.41 (5)°

Structural Insights:

The crystal structures of TFMP and MOP reveal that the aromatic rings are tilted approximately 60° with respect to each other.[2][3] This conformation is a result of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. In both TFMP and MOP, the crystal packing is stabilized by N-H⋯O hydrogen bonds and aryl ring π-stacking interactions.[2][3]

For N-(4-methylphenyl)benzamide, the dihedral angle between the benzene and methylphenyl rings is 63.41 (5)°.[4][5] The molecules are linked into chains in the b-axis direction by N—H⋯O hydrogen bonds.[4][5] The similarity in the overall conformation of these analogs, despite the different electronic nature of the para-substituents (electron-withdrawing CF₃, electron-donating OCH₃ and CH₃), suggests that the core benzamide structure strongly influences the preferred solid-state arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

Obtaining high-quality crystals suitable for X-ray diffraction is a critical step. The following is a generalized, step-by-step methodology for the crystallographic analysis of N-arylbenzamide analogs.

1. Crystallization:

  • Purity is paramount: Start with a highly pure compound (>95%), as impurities can inhibit crystal growth.

  • Solvent selection: The choice of solvent is crucial. Slow evaporation from a suitable solvent is a common and effective technique. A good starting point is to dissolve the compound in a solvent in which it is moderately soluble. For benzamides, ethanol is often a good choice.

  • Slow evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor diffusion: An alternative method is vapor diffusion. A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

  • The initial structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Visualizing the Workflow

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis & Purification of Analog crystallization Crystallization synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Structural Data refinement->analysis

Caption: A flowchart of the X-ray crystallography workflow.

Signaling Pathways and Molecular Interactions

The structural data obtained from X-ray crystallography is invaluable for understanding how these molecules interact with their biological targets. For example, in the development of SPAK inhibitors, the precise conformation of the N-(4-phenoxyphenyl)benzamide scaffold informs the design of analogs with improved binding affinity and selectivity. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by such inhibitors.

signaling_pathway Receptor Receptor WNK_Kinase WNK Kinase Receptor->WNK_Kinase Activates SPAK SPAK WNK_Kinase->SPAK Phosphorylates NCC NCC SPAK->NCC Activates Hypertension Hypertension NCC->Hypertension Contributes to Inhibitor N-Arylbenzamide Inhibitor Inhibitor->SPAK Inhibits

Caption: A simplified signaling pathway involving SPAK.

Conclusion

The comparative analysis of the X-ray crystallography data of N-arylbenzamide analogs provides a clear picture of the structural landscape of this important class of molecules. The consistent conformational preferences and packing motifs observed across different analogs offer a solid foundation for future drug design efforts. By leveraging this structural knowledge, researchers can more effectively design and synthesize novel N-arylbenzamides with tailored properties for a variety of therapeutic applications.

References

  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 297–305. [Link]

  • BenchChem. (2025). A Comparative Structural Analysis of 2-Iodobenzamide and 2-Iodo-N-phenylbenzamide for Drug Development Professionals. BenchChem.
  • Wang, Z., Lei, H., Jin, L., & Zhu, R. (2014). Crystal structure of 4-methoxy-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o921. [Link]

  • Kumar, A., & Chopra, D. (2018). Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1141–1145. [Link]

  • Pearson, W. H., Urban, J. J., MacArthur, A. H. R., Lin, S., & Cabrera, D. W. L. (2022). Crystal structures of N-[4-(tri-fluoro-meth-yl)phen-yl]benzamide and N-(4-meth-oxy-phen-yl)benz-amide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed. [Link]

  • Saeed, A., Hussain, S., & Flörke, U. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32(4), 481-486. [Link]

  • Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E66, o2963-o2964. [Link]

  • Kage, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., & Sowmya, B. P. (2007). N-(4-Methylphenyl)benzamide. ResearchGate. [Link]

  • Saeed, A., Hussain, S., & Flörke, U. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. ResearchGate. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-nitro-N-(4-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-nitro-N-(4-phenoxyphenyl)benzamide requires a nuanced understanding of its functional groups.[1] Unlike generic organic waste, this compound combines a nitro-aromatic moiety with a lipophilic phenoxy ether. This structure dictates specific segregation protocols to prevent exothermic decomposition or environmental persistence.[2]

This guide utilizes a Structure-Activity Relationship (SAR) approach, deriving safety protocols from established data on 2-nitrobenzamide and diphenyl ether analogues, ensuring a high safety margin in the absence of compound-specific regulatory monographs.[1]

Chemical Identity Table
PropertyDetailOperational Implication
Chemical Name 2-nitro-N-(4-phenoxyphenyl)benzamideTarget compound for disposal.[1]
Functional Groups Nitro (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

), Amide (

), Phenoxy (

)
Nitro: Potential thermal instability/toxicity.Phenoxy: High aquatic toxicity risk.[1]
Physical State Solid (Crystalline powder)Dust control is critical during transfer.
Est. Melting Point >170°C (Based on 2-nitrobenzamide analogues)Stable at RT; risk of decomposition >200°C.
Solubility Low in water; High in DMSO, DMF, AcetoneUse organic solvent waste streams; do not flush.
Primary Hazards Acute Toxicity (Oral), Aquatic Toxicity, IrritantDO NOT release to sewer. Incineration required.

Hazard Characterization (The "Why" Behind the Protocol)

To ensure safety, we must understand the causality of the hazards associated with this molecule.

A. The Nitro Group ( ) Risk

The ortho-nitro group on the benzamide ring introduces two risks:

  • Reductive Instability: In the presence of strong reducing agents (e.g., Hydrazine,

    
    , or active metals), the nitro group can reduce exothermically to an amine or hydroxylamine. Protocol: Strictly segregate from reducing waste streams.
    
  • Thermal Decomposition: While mono-nitro compounds are generally stable, they contribute to the oxygen balance. If heated under confinement (e.g., in a sealed waste drum exposed to external fire), they can accelerate combustion.

B. The Phenoxy Group Environmental Risk

The diphenyl ether substructure is highly lipophilic (


). If released into the environment, it bioaccumulates in aquatic organisms.
  • Protocol: All aqueous raffinate (wash water) suspected of containing traces of the compound must be treated as hazardous organic waste, not wastewater.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, categorize the waste into one of three streams.

  • Stream A: Solid Waste (Pure Compound/Spill Debris) [1]

    • Contents: Expired pure substance, contaminated weigh boats, gloves, paper towels.

    • Action: Double-bag in chemically resistant polyethylene bags. Label as "Toxic Solid Organic."

  • Stream B: Liquid Waste (Mother Liquors/Solutions) [1]

    • Contents: Compound dissolved in DMSO, DCM, or Ethyl Acetate.

    • Action: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform, then "Halogenated").

    • Critical Check: Ensure pH is neutral (6-8).[1] Acidic or basic conditions can hydrolyze the amide bond, releasing 2-nitrobenzoic acid and 4-phenoxyaniline (the latter is significantly more toxic).[1]

  • Stream C: Aqueous Rinsate

    • Contents: First and second rinses of glassware.

    • Action: Collect in Stream B container. Do not pour down the drain.

Phase 2: Packaging & Labeling[5]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste solution is acidic.[3]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for vapor expansion.

  • Labeling:

    • Signal Word: WARNING

    • Hazard Statements: "Contains Nitro-aromatics," "Toxic if Swallowed," "Aquatic Toxin."[4]

Phase 3: Final Disposal (Incineration)

The only acceptable final disposal method for nitro-aromatic amides is High-Temperature Incineration (typically >1000°C) equipped with scrubbers.[1]

  • Mechanism: Incineration ensures the cleavage of the benzene rings and oxidation of the nitro nitrogen to

    
     or 
    
    
    
    (captured by scrubbers), preventing the formation of toxic azo-compounds in landfills.[1]

Operational Workflow (Visualized)

The following decision tree illustrates the logic flow for disposing of 2-nitro-N-(4-phenoxyphenyl)benzamide.

DisposalProtocol Start Waste Generation: 2-nitro-N-(4-phenoxyphenyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Solution/Slurry Bagging Double Bag in Polyethylene (3-mil) Solid->Bagging SolidBin Container: Solid Toxic Waste Drum Bagging->SolidBin Labeling LABELING: 'Toxic', 'Nitro-Aromatic', 'No Drain Disposal' SolidBin->Labeling SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, Acetone, MeOH) SolventCheck->NonHalo No Halogens LiquidBin Container: Solvent Waste Carboy (HDPE/Glass) Halo->LiquidBin NonHalo->LiquidBin LiquidBin->Labeling Handoff Handoff to EHS for Incineration Labeling->Handoff

Caption: Figure 1. Decision logic for the segregation and packaging of 2-nitro-N-(4-phenoxyphenyl)benzamide waste streams.

Emergency Procedures (Spill Response)

In the event of an accidental release, immediate containment is necessary to prevent exposure and environmental contamination.

Scenario A: Dry Powder Spill
  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloved), N95/P100 respirator, and safety goggles.

  • Suppression: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Do not dry sweep.

  • Collection: Scoop the damp material into a wide-mouth jar. Wipe the surface with soap and water 3 times.

  • Disposal: Place all cleanup materials into Stream A (Solid Waste).

Scenario B: Solution Spill
  • Absorb: Use vermiculite, sand, or commercial solvent spill pads. Do not use sawdust (combustible organic material + nitro compound = fire risk).

  • Neutralize: If the solvent is acidic/basic, neutralize cautiously before packaging.

  • Pack: Shovel absorbent into a bucket and seal.

References & Authority

  • PubChem. 2-Nitrobenzamide (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines on Characteristic Waste: Toxicity). Available at: [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.